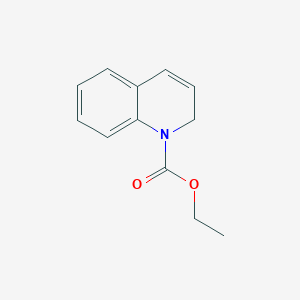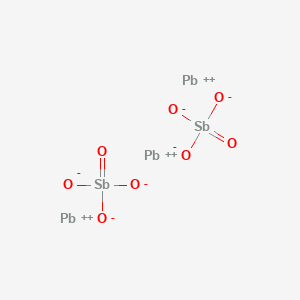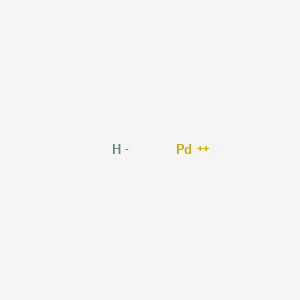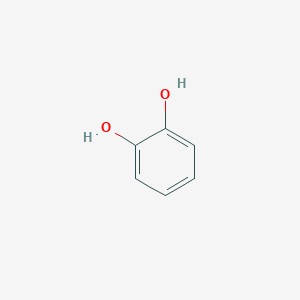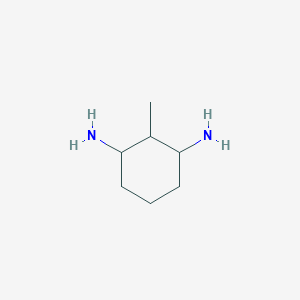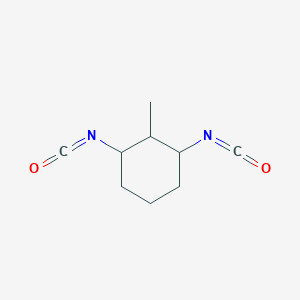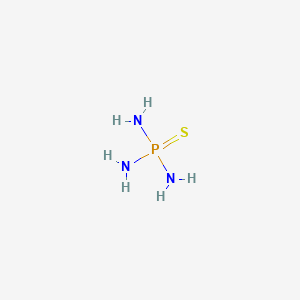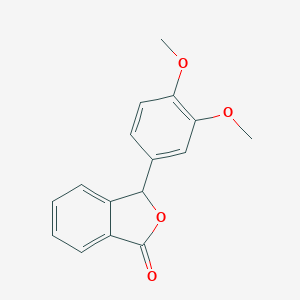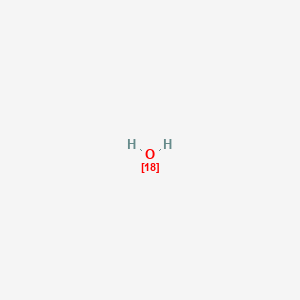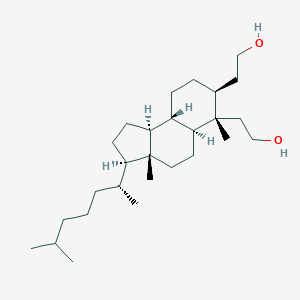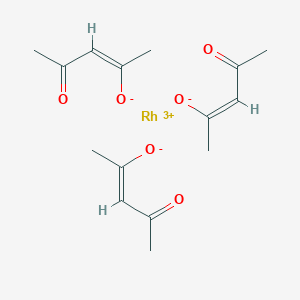
三乙酰丙酮合铑(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(III) acetylacetonate is a coordination complex with the chemical formula Rh(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents. The compound is known for its D₃-symmetry and is widely used in various fields due to its unique properties .
科学研究应用
Rhodium(III) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, carbonylation, and hydroformylation.
Biology: It is used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and in the electronics industry for the preparation of rhodium-containing materials
作用机制
Target of Action
Rhodium(III) acetylacetonate, also known as Rh(acac)3, is primarily used as a catalyst in various chemical reactions . It targets specific organic compounds, such as ketones, secondary alcohols, and amines, and facilitates their transformation through alkylation .
Mode of Action
Rh(acac)3 interacts with its targets by acting as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . This interaction results in the formation of new compounds, thereby altering the original molecular structure of the targets.
Biochemical Pathways
Rh(acac)3 affects the biochemical pathways involved in the synthesis of Rh nanocrystals, preparation of highly phosphorescent complexes for organic light-emitting devices, and the formation of Rh2P nanocrystals supported on carbon (Rh2P/C) . The downstream effects of these pathways include the production of new materials with potential applications in catalysis, organic electronics, and nanoparticle research .
Pharmacokinetics
It’s known that rh(acac)3 is a solid compound that is soluble in organic solvents
Result of Action
The molecular and cellular effects of Rh(acac)3’s action primarily involve the transformation of target molecules. For instance, it can catalyze the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These transformations result in the formation of new compounds, thereby altering the original molecular structure of the targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rh(acac)3. For example, the presence of other compounds in the reaction environment can affect the catalytic activity of Rh(acac)3 . Additionally, Rh(acac)3 decomposes at high temperatures (260 °C or 500 °F) , indicating that temperature is a crucial environmental factor for its stability
准备方法
Synthetic Routes and Reaction Conditions: Rhodium(III) acetylacetonate is typically prepared by reacting rhodium(III) chloride hydrate (RhCl₃(H₂O)₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction proceeds as follows: [ \text{RhCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Rh}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the preparation of rhodium(III) acetylacetonate involves similar reaction conditions but on a larger scale. The reaction is typically carried out in an organic solvent, and the product is purified through recrystallization .
化学反应分析
Types of Reactions: Rhodium(III) acetylacetonate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form rhodium(I) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(I) complexes.
Substitution: New coordination complexes with different ligands.
相似化合物的比较
Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃): Similar in structure but with iridium as the central metal.
Palladium(II) acetylacetonate (Pd(C₅H₇O₂)₂): Contains palladium and has different catalytic properties.
Platinum(II) acetylacetonate (Pt(C₅H₇O₂)₂): Contains platinum and is used in different catalytic applications.
Uniqueness: Rhodium(III) acetylacetonate is unique due to its high catalytic activity and stability. It is particularly effective in hydrogenation and hydroformylation reactions, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
14284-92-5 |
|---|---|
分子式 |
C15H24O6Rh |
分子量 |
403.25 g/mol |
IUPAC 名称 |
4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI 键 |
MBVAQOHBPXKYMF-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
手性 SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3] |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
Key on ui other cas no. |
14284-92-5 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


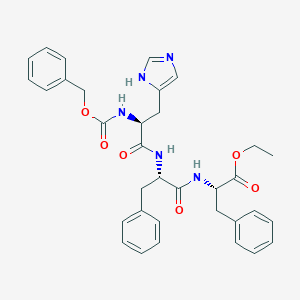

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
